ETHYL 5-ETHYL-4-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-ETHYL-4-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This compound, in particular, is characterized by the presence of a thiophene ring substituted with various functional groups, including ethyl, phenyl, and trifluoromethyl groups.
Preparation Methods
The synthesis of ETHYL 5-ETHYL-4-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amidation reaction:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Chemical Reactions Analysis
ETHYL 5-ETHYL-4-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 5-ETHYL-4-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the thiophene ring and trifluoromethyl groups.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Mechanism of Action
The mechanism of action of ETHYL 5-ETHYL-4-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The presence of the trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
ETHYL 5-ETHYL-4-PHENYL-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives:
Properties
IUPAC Name |
ethyl 5-ethyl-4-phenyl-2-[[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6NO3S/c1-3-11-12(10-8-6-5-7-9-10)13(17(28)29-4-2)16(30-11)26-15(27)14(18(20,21)22)19(23,24)25/h5-9,14H,3-4H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQMEXIMQDZJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)NC(=O)C(C(F)(F)F)C(F)(F)F)C(=O)OCC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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